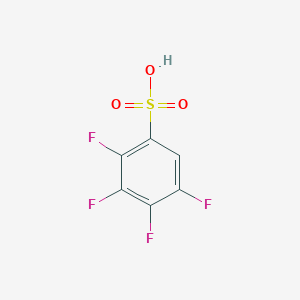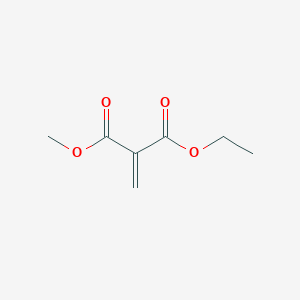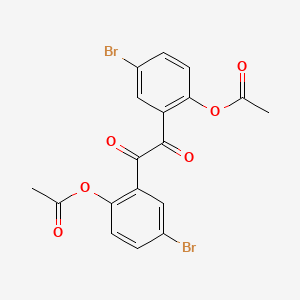
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is a chemical compound with significant importance in various scientific fields. It is a derivative of dopamine, a well-known neurotransmitter, and has applications in both research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a precursor such as 5-methylbenzene-1,2-diol.
Amination: The precursor undergoes an amination reaction where an aminoethyl group is introduced.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms or other reduced states.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its effects on biological systems.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide involves its interaction with various molecular targets and pathways:
Neurotransmission: As a derivative of dopamine, it can interact with dopamine receptors and influence neurotransmission.
Enzymatic Activity: It may affect the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Signal Transduction: The compound can modulate signal transduction pathways, impacting cellular responses and functions.
Comparación Con Compuestos Similares
Similar Compounds
Dopamine: The parent compound, which has similar chemical properties and biological activities.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping functions.
Epinephrine: A related compound involved in the body’s fight-or-flight response.
Uniqueness
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to its parent compound and other similar molecules .
Propiedades
Número CAS |
64372-65-2 |
|---|---|
Fórmula molecular |
C9H14BrNO2 |
Peso molecular |
248.12 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-6-4-8(11)9(12)5-7(6)2-3-10;/h4-5,11-12H,2-3,10H2,1H3;1H |
Clave InChI |
CKPLOBDIIDWMEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CCN)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)





